

# ONO-207: A Technical Overview of Preliminary Research Findings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ONO-207, also identified in scientific literature as ODM-207, is a novel, orally bioavailable small molecule that functions as a potent and selective pan-BET (Bromodomain and Extra-Terminal) inhibitor.[1][2][3] The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes and cell cycle proteins.[1][4] By targeting these proteins, ONO-207 represents a promising therapeutic strategy in various malignancies. This technical guide synthesizes the preliminary research findings on ONO-207, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

# Quantitative Data In Vitro Inhibitory Activity

ONO-207 has demonstrated potent inhibition of various BET bromodomains. The half-maximal inhibitory concentrations (IC50) are summarized below.



| Bromodomain Target | IC50 (nM) |
|--------------------|-----------|
| BRD2 BD1           | 61[5]     |
| BRD3 BD1           | 86[5]     |
| BRD4 BD1           | 116[5]    |
| BRD4 (full length) | 89[5]     |
| BRDT BD1           | 89[5]     |

## Phase 1 Clinical Trial Data (Selected Solid Tumors)

A first-in-human, open-label Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ONO-207 in patients with selected solid tumors.[6]

| Parameter                                                  | Value                                                                        |
|------------------------------------------------------------|------------------------------------------------------------------------------|
| Number of Patients                                         | 35[6]                                                                        |
| Patient Population with Castrate-Resistant Prostate Cancer | 12 (34%)[6]                                                                  |
| Highest Studied Dose                                       | 2 mg/kg[6]                                                                   |
| Dose-Limiting Toxicity                                     | Intolerable fatigue[6]                                                       |
| Common Adverse Events                                      | Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting[6] |
| Objective Responses (Partial or Complete)                  | 0[6]                                                                         |

## **Mechanism of Action and Signaling Pathways**

ONO-207 exerts its anti-tumor effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin.[4] This leads to the transcriptional repression of key oncogenes, most notably MYC.[1][2][3] The inhibition of BET proteins by ONO-207 disrupts the recruitment of transcriptional machinery, including the







Positive Transcription Elongation Factor b (P-TEFb), leading to cell cycle arrest and apoptosis. [4]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The emerging role of BET inhibitors in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONO-207: A Technical Overview of Preliminary Research Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160304#ono-207-preliminary-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com